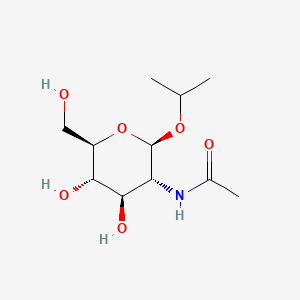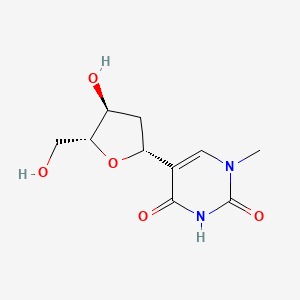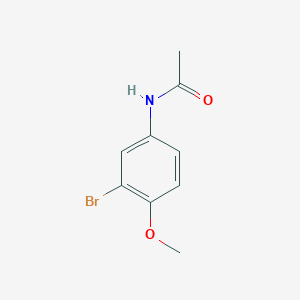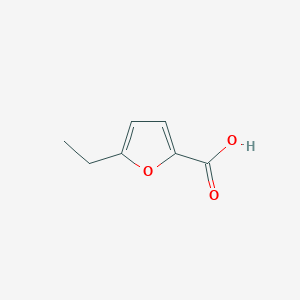
Di-tert-butyl terephthalate
Overview
Description
Di-tert-butyl terephthalate (DTBT) is a type of ester that is used in a variety of industrial and scientific applications. It is a colorless, low-odor, and low-volatility compound that is highly stable, non-flammable, and non-toxic. It has been used in a variety of applications, including in the synthesis of polymers and other materials, as a fuel additive, and as a laboratory reagent.
Scientific Research Applications
Catalytic Performance in Chemical Synthesis :
- Di-tert-butyl terephthalate derivatives, such as Di-tert-butyl naphthalene (DTBN), show potential in the synthesis of polyethylene naphthalate (PEN). A study by Huang et al. (2019) found that desilication and dealumination treatments improve the catalytic performance of certain zeolites in producing DTBN, highlighting the compound's significance in industrial synthesis processes.
Energy Storage Applications :
- Sodium terephthalate and its derivatives, closely related to this compound, have been identified as promising anode materials for sodium-ion batteries. Park et al. (2012) in their research published in Advanced Materials, demonstrate the excellent electrochemical performance of these compounds, including minimal capacity fading and ideal redox potential, underscoring their potential in energy storage technologies.
Environmental and Toxicity Studies :
- The environmental occurrence and potential toxicity of synthetic phenolic antioxidants (SPAs), including Di-tert-butyl phenols, have been extensively studied. Liu and Mabury (2020) in their paper in Environmental science & technology discuss the detection of such compounds in various environmental matrices and their potential health effects, indicating the importance of understanding their environmental impact.
Medical Device Applications :
- Di-2-ethylhexyl terephthalate (DEHTP), structurally similar to this compound, is used in medical devices like blood bags. A study by Graminske et al. (2018) in the journal Transfusion found that DEHTP-plasticized bags show comparable red blood cell stability to conventional phthalate-plasticized bags, highlighting its relevance in medical applications.
Food Safety and Packaging :
- Research on the migration of nonvolatile compounds, including this compound derivatives, from recycled polyethylene terephthalate (PET) into food is crucial for ensuring food safety. Bentayeb et al. (2007) in Analytical and Bioanalytical Chemistry studied this migration under harsh conditions, demonstrating the importance of monitoring such compounds in the context of food packaging.
- Engineering**:
- The development of new polymers using terephthalic acid derivatives, such as unsaturated poly(ester-urethane) synthesized from terephthalic acid derived from recycled PET bottles, has significant implications in materials science. Issam et al. (2012) in their research published in the Journal of Polymers and the Environment discuss the synthesis and characterization of these new polymers, highlighting their potential in the field of material engineering.
Environmental Biodegradation and Recycling :
- Research into the glycolysis of PET using basic ionic liquids, as discussed by Yue et al. (2011) in Polymer Degradation and Stability, provides insights into efficient recycling methods for PET, a polymer closely related to this compound. Understanding these processes is crucial for enhancing environmental sustainability in polymer recycling.
Human Exposure and Health Implications :
- The widespread exposure to DEHTP, a compound structurally similar to this compound, and its metabolites in the general population, as indicated by Silva et al. (2019) in Environment international, underscores the importance of continuous monitoring and evaluation of health implications related to these compounds.
Mechanism of Action
Target of Action
Di-tert-butyl terephthalate, also known as Di-tert-butyl peroxy-hexahydro terephthalate (HTP-65W), is a newly developed organic peroxide . It is primarily used in the manufacturing of acrylonitrile–butadiene–styrene copolymer and serves as an initiator in polymerization . Therefore, its primary targets are the monomers in these polymerization reactions.
Mode of Action
The compound interacts with its targets (the monomers) through a process called radical polymerization . In this process, the organic peroxide (this compound) decomposes to generate free radicals, which then react with the monomers, causing them to form a polymer chain .
Biochemical Pathways
It is known that the compound plays a crucial role in the polymerization of acrylonitrile–butadiene–styrene copolymer . This suggests that it may affect the pathways related to polymer synthesis and degradation.
Pharmacokinetics
Its thermal properties have been investigated . The compound exhibits two mass loss stages at about 79 °C, with around 64–72% mass loss occurring in the first stage . The exothermic phenomena occur at around 75 °C . These properties may influence the compound’s bioavailability and stability.
Result of Action
The primary result of this compound’s action is the formation of acrylonitrile–butadiene–styrene copolymer . This polymer has various applications, including the manufacture of plastic components and products. The compound’s action also results in the generation of heat, which can be a potential hazard .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For instance, its thermal decomposition, a key step in its mode of action, occurs at specific temperatures . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the temperature of its environment.
properties
IUPAC Name |
ditert-butyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQCFIFVNAAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311432 | |
| Record name | Di-t-butyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28313-42-0 | |
| Record name | NSC243185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-t-butyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


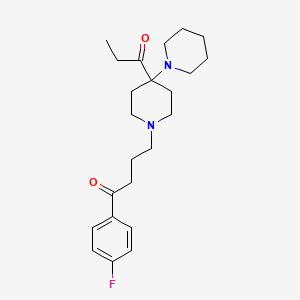

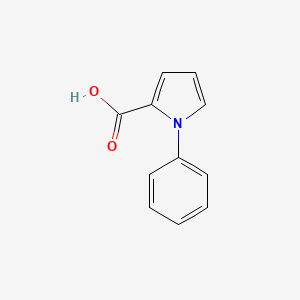
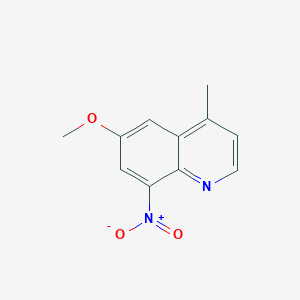
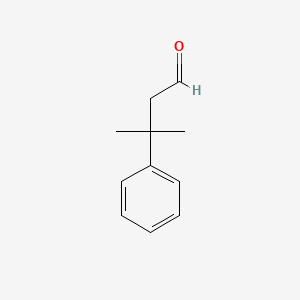
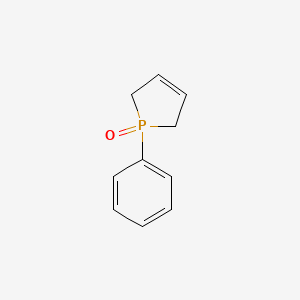
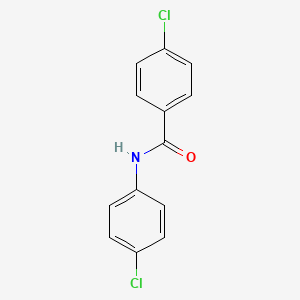
![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)

